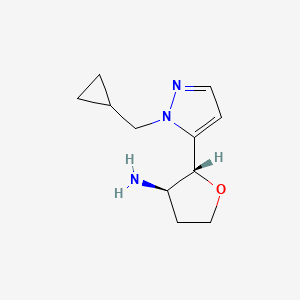
(2R,3R)-2-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R)-2-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-amine” is a complex organic compound with a unique structure. Let’s break it down:
Chirality: The compound is chiral, with two stereocenters at positions 2 and 3 (hence the (2R,3R) designation). This means it exists as two enantiomers, which have different spatial arrangements around these centers.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. Here’s one example:
Cyclopropanation: Start with a cyclopropylmethyl-substituted pyrazole compound. Perform a cyclopropanation reaction using a suitable reagent (e.g., diazoalkane or Simmons-Smith reagent) to introduce the cyclopropyl group.
Tetrahydrofuran Formation: Next, cyclize the compound by reacting it with a suitable diol or alcohol under acidic conditions to form the tetrahydrofuran ring.
Amination: Finally, introduce the amino group by reacting the tetrahydrofuran intermediate with ammonia or an amine.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification processes is crucial.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation at the cyclopropyl or pyrazole ring.
Reduction: Reduction of the pyrazole ring or the tetrahydrofuran moiety is possible.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (amines, alkoxides, etc.) in appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield an oxo-functionalized compound, while reduction could lead to a saturated derivative.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It might exhibit biological activity, making it relevant for drug discovery.
Organic Synthesis: As a chiral building block, it contributes to the synthesis of more complex molecules.
Materials Science: Its unique structure could inspire novel materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It could interact with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers would compare its properties, reactivity, and biological effects with related structures.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine |
InChI |
InChI=1S/C11H17N3O/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8/h3,5,8-9,11H,1-2,4,6-7,12H2/t9-,11-/m1/s1 |
Clé InChI |
FPVNXBNJCSHELP-MWLCHTKSSA-N |
SMILES isomérique |
C1CO[C@H]([C@@H]1N)C2=CC=NN2CC3CC3 |
SMILES canonique |
C1CC1CN2C(=CC=N2)C3C(CCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


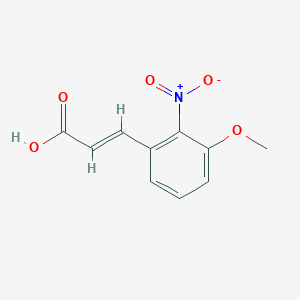

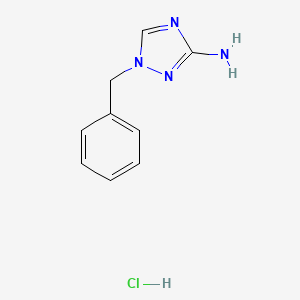
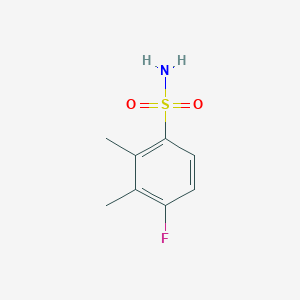
aminehydrochloride](/img/structure/B13583647.png)
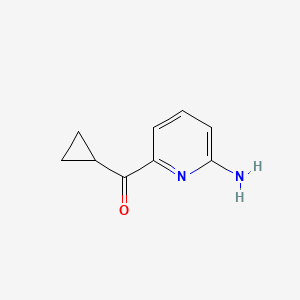

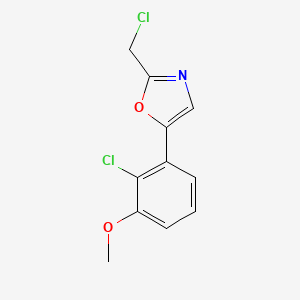
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
